molecular formula C17H13N5O B2402860 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one CAS No. 912903-17-4

4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

Cat. No.: B2402860
CAS No.: 912903-17-4
M. Wt: 303.325
InChI Key: LVMPAQHBEIOTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been synthesized and studied for their potential as anticancer agents, specifically targeting the epidermal growth factor receptor (EGFR) .


Synthesis Analysis

The synthesis of these compounds involves a mixture of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and appropriate amines such as ethylamine, propylamine, aniline, and cyclohexylamine in the presence of TEA .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic addition and condensation reactions .

Scientific Research Applications

Adenosine Receptor Affinity and Anticancer Activity

  • Adenosine Receptor Affinity : This compound and its analogues have been shown to exhibit affinity for A1 adenosine receptors, with certain substitutions at the N1 and N5 positions enhancing overall activity. For instance, a variant with a 3-chlorophenyl group at the N1 position and a butyl group at the N5 position demonstrated significant activity, suggesting potential applications in modulating adenosine receptor-mediated processes (Harden, Quinn, & Scammells, 1991).
  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, synthesized through condensation processes, have shown promise as anticancer agents. This highlights the compound's relevance in developing therapeutic agents targeting specific cancer pathways (Rahmouni et al., 2016).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity : Some derivatives of the compound have been evaluated for their antimicrobial efficacy, exhibiting significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential for developing new antimicrobial agents from this class of compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Antioxidant Activity : Diazo dyes derived from pyrazolo[1,5-a]pyrimidine have shown excellent antioxidant activities, comparable to Vitamin C in some cases, highlighting their potential application in protecting against oxidative stress (Şener et al., 2017).

Anti-inflammatory Properties

  • Potential Anti-inflammatory Agents : Novel derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized and evaluated for their anti-inflammatory activity, showing promising results that could lead to new treatments for inflammatory conditions (Yewale, Ganorkar, Baheti, & Shelke, 2012).

Antiviral Activity

  • In vitro Antiviral Activity : Derivatives of 3-methyl-1,5-diphenyl-1H-pyrazole have been synthesized and assessed for their antiviral properties against herpes simplex virus, with some compounds showing strong activity. This research suggests the potential for developing new antiviral drugs based on the pyrazolo[3,4-d]pyrimidine scaffold (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Future Directions

The future directions for research on “4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one” and its derivatives could involve further exploration of their anticancer activities, potential applications in cancer therapy, and the development of more efficient synthesis methods .

Properties

IUPAC Name

4-amino-1,5-diphenylpyrazolo[3,4-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-15-14-11-19-22(13-9-5-2-6-10-13)16(14)20-17(23)21(15)12-7-3-1-4-8-12/h1-11H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIOZSHCDBWZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=NN(C3=NC2=O)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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